3,6-dicyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antileishmanial and antimalarial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-D]pyrrolo[2,3-B]pyridine-7-carboxamide: Known for its use in treating myeloproliferative disorders.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Properties
Molecular Formula |
C24H24N6O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N6O/c1-14-20(13-25-29(14)2)27-24(31)18-12-19(15-8-9-15)26-23-21(18)22(16-10-11-16)28-30(23)17-6-4-3-5-7-17/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,27,31) |
InChI Key |
PWNQRXKMXUTUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6 |
Origin of Product |
United States |
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